molecular formula C18H19F3N4O3 B2811462 2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one CAS No. 2379993-89-0

2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one

Cat. No.: B2811462
CAS No.: 2379993-89-0
M. Wt: 396.37
InChI Key: NRCRKQPOZOCEGD-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one is a complex organic compound featuring a pyridazinone core, a trifluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated intermediate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted pyridazinones, and various functionalized piperidine derivatives.

Scientific Research Applications

2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic properties and its potential use in drug development.

    Biochemistry: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperidine ring provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one: shares similarities with other pyridazinone derivatives and trifluoromethylated compounds.

    Pyridazinone Derivatives: These compounds often exhibit similar biological activities and are used in various therapeutic applications.

    Trifluoromethylated Compounds: The presence of the trifluoromethyl group imparts unique chemical and biological properties, making these compounds valuable in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-5-1-7-22-17(14)28-12-13-4-3-9-24(10-13)16(27)11-25-15(26)6-2-8-23-25/h1-2,5-8,13H,3-4,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCRKQPOZOCEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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